molecular formula C11H15NO B11766374 (R)-Phenyl((S)-pyrrolidin-2-yl)methanol

(R)-Phenyl((S)-pyrrolidin-2-yl)methanol

Cat. No.: B11766374
M. Wt: 177.24 g/mol
InChI Key: YPMHBZQROFTOSU-WDEREUQCSA-N
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Description

®-Phenyl((S)-pyrrolidin-2-yl)methanol is a chiral compound that features a phenyl group attached to a pyrrolidine ring via a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl((S)-pyrrolidin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.

    Introduction of the Methanol Moiety: The final step involves the addition of the methanol group to the pyrrolidine ring, typically through a reduction reaction.

Industrial Production Methods

Industrial production of ®-Phenyl((S)-pyrrolidin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

®-Phenyl((S)-pyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

®-Phenyl((S)-pyrrolidin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as a chiral building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Phenyl((S)-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • ®-Phenyl((S)-pyrrolidin-2-yl)ethanol
  • ®-Phenyl((S)-pyrrolidin-2-yl)propanol
  • ®-Phenyl((S)-pyrrolidin-2-yl)butanol

Uniqueness

®-Phenyl((S)-pyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a phenyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol

InChI

InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m0/s1

InChI Key

YPMHBZQROFTOSU-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H](NC1)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)O

Origin of Product

United States

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